molecular formula C6H2Cl2N2S B6211052 2,5-dichloro-3-isothiocyanatopyridine CAS No. 2167011-94-9

2,5-dichloro-3-isothiocyanatopyridine

Cat. No.: B6211052
CAS No.: 2167011-94-9
M. Wt: 205.06 g/mol
InChI Key: BYIMSYKOXYVYFW-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-isothiocyanatopyridine is a chemical compound with the molecular formula C6H2Cl2N2S It is a derivative of pyridine, characterized by the presence of two chlorine atoms and an isothiocyanate group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-3-isothiocyanatopyridine typically involves the reaction of 2,5-dichloropyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method includes the use of thiophosgene in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired isothiocyanate compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-isothiocyanatopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.

    Addition Reactions: The isothiocyanate group can react with nucleophiles, such as amines, to form thiourea derivatives.

    Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation or reduction under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or triethylamine are commonly used in substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Addition Reactions: Amines, thiols, and alcohols are common nucleophiles used in addition reactions. These reactions often proceed at room temperature or slightly elevated temperatures.

Major Products Formed:

    Substitution Products: Various substituted pyridine derivatives.

    Addition Products: Thiourea derivatives and other addition products depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-3-isothiocyanatopyridine has several applications in scientific research:

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

    Material Science: It is employed in the preparation of functional materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-3-isothiocyanatopyridine involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate in forming more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    2,6-Dichloro-3-isothiocyanatopyridine: Similar in structure but with chlorine atoms at different positions.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone compound with similar electrophilic properties.

Uniqueness: 2,5-Dichloro-3-isothiocyanatopyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other isothiocyanate derivatives. Its dual chlorine substitution enhances its electrophilicity, making it a valuable intermediate in various synthetic applications.

Properties

CAS No.

2167011-94-9

Molecular Formula

C6H2Cl2N2S

Molecular Weight

205.06 g/mol

IUPAC Name

2,5-dichloro-3-isothiocyanatopyridine

InChI

InChI=1S/C6H2Cl2N2S/c7-4-1-5(10-3-11)6(8)9-2-4/h1-2H

InChI Key

BYIMSYKOXYVYFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N=C=S)Cl)Cl

Purity

95

Origin of Product

United States

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